4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as PNU-282987 and has been found to have a wide range of biochemical and physiological effects. We will also explore the scientific research applications of this compound and list future directions for research.
Wirkmechanismus
The mechanism of action of PNU-282987 involves the activation of the α7 nicotinic acetylcholine receptor. Upon binding to the receptor, PNU-282987 causes the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various signaling pathways that are involved in the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
PNU-282987 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models and has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. PNU-282987 has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PNU-282987 in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the brain. However, one limitation of using PNU-282987 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on PNU-282987. One area of research could be the development of analogs of this compound that have improved solubility and bioavailability. Another area of research could be the investigation of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, further research could be done to elucidate the molecular mechanisms underlying the effects of PNU-282987 on neuronal function and synaptic plasticity.
Synthesemethoden
The synthesis of PNU-282987 involves the reaction of 4-methyl-1,3-thiazol-2-ylamine and 1-bromo-4-methylcyclopentane to form 1-(4-methyl-1,3-thiazol-2-yl)cyclopentylamine. This intermediate is then reacted with 4-methylsulfinylbenzoic acid to form PNU-282987. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PNU-282987 has been found to have a wide range of scientific research applications. This compound has been extensively studied for its potential use as a selective agonist for the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is expressed in the central nervous system and is involved in various physiological processes such as learning and memory. PNU-282987 has been found to have a high affinity for the α7 nicotinic acetylcholine receptor and has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-11-22-16(18-12)17(9-3-4-10-17)19-15(20)13-5-7-14(8-6-13)23(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSLGXQFTVASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.